2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Overview
Description
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are aromatic heterocyclic compounds containing a benzene ring fused to a thiazole ring This particular compound is characterized by the presence of a nitro group at the 6th position of the benzothiazole ring and a phenylpiperazine moiety attached to an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the reaction of 2-mercaptoaniline with an appropriate acid chloride under acidic conditions.
Attachment of the Ethanone Group: The ethanone group can be introduced by reacting the benzothiazole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine.
Introduction of the Phenylpiperazine Moiety: The final step involves the nucleophilic substitution reaction between the ethanone derivative and 1-(4-phenylpiperazin-1-yl)ethanone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃ and H₂SO₄) for nitration; halogenating agents like bromine (Br₂) for halogenation.
Major Products Formed
Reduction: Formation of 2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone.
Substitution: Formation of various substituted benzothiazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-1,3-benzothiazol-2-yl dimethyldithiocarbamate
- 2-Ethyl-6-nitrobenzothiazole
- 2-Methyl-6-nitrobenzothiazole
Uniqueness
2-[(6-Nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone is unique due to the presence of both the nitrobenzothiazole and phenylpiperazine moieties, which confer distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of multifunctional drugs and in materials science for the development of advanced materials with specific electronic characteristics .
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c24-18(22-10-8-21(9-11-22)14-4-2-1-3-5-14)13-27-19-20-16-7-6-15(23(25)26)12-17(16)28-19/h1-7,12H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAMMKQLNJCCOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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